Cas no 60478-25-3 (3-(4-chlorophenyl)-6-hydrazinopyridazine)

3-(4-chlorophenyl)-6-hydrazinopyridazine 化学的及び物理的性質
名前と識別子
-
- 3-(4-Chlorophenyl)-6-hydrazinylpyridazine
- 3(2H)-Pyridazinone, 6-(4-chlorophenyl)-, hydrazone
- 3-(4-Chlorophenyl)-6-hydrazinopyridazine
- 3-(4-chlorophenyl)-6-hydrazinopyridazine(SALTDATA: FREE)
- CHEMBRDG-BB 4000246
- [6-(4-chlorophenyl)pyridazin-3-yl]hydrazine
- 60478-25-3
- AKOS011318342
- AKOS030240778
- DTXSID70508205
- AZCTXHPEZWKVGD-UHFFFAOYSA-N
- CHEMBL3764622
- 6-(p-chlorophenyl)-3-hydrazinopyridazine
- BS-38248
- DB-193317
- 3-(4-Chlorophenyl)-6-hydrazinopyridazine, AldrichCPR
- MFCD07389029
- SCHEMBL11541651
- 3-(4-chlorophenyl)-6-hydrazinopyridazine
-
- MDL: MFCD07389029
- インチ: InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15)
- InChIKey: AZCTXHPEZWKVGD-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)Cl)C2=NNC(=NN)C=C2
計算された属性
- せいみつぶんしりょう: 220.05200
- どういたいしつりょう: 220.0515740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.381
- ふってん: 481.1°C at 760 mmHg
- フラッシュポイント: 244.8°C
- 屈折率: 1.68
- PSA: 63.83000
- LogP: 2.85590
3-(4-chlorophenyl)-6-hydrazinopyridazine セキュリティ情報
3-(4-chlorophenyl)-6-hydrazinopyridazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(4-chlorophenyl)-6-hydrazinopyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB214194-10 g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine; 95% |
60478-25-3 | 10 g |
€269.00 | 2023-07-20 | ||
abcr | AB214194-25 g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine; 95% |
60478-25-3 | 25 g |
€465.60 | 2023-07-20 | ||
abcr | AB214194-50 g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine; 95% |
60478-25-3 | 50 g |
€707.90 | 2023-07-20 | ||
TRC | C612708-5g |
3-(4-chlorophenyl)-6-hydrazinopyridazine |
60478-25-3 | 5g |
$ 340.00 | 2022-06-06 | ||
Fluorochem | 061187-1g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine |
60478-25-3 | 95% | 1g |
£58.00 | 2022-03-01 | |
abcr | AB214194-5g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine, 95%; . |
60478-25-3 | 95% | 5g |
€186.30 | 2025-02-17 | |
abcr | AB214194-10g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine, 95%; . |
60478-25-3 | 95% | 10g |
€269.00 | 2025-02-17 | |
abcr | AB214194-25g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine, 95%; . |
60478-25-3 | 95% | 25g |
€465.60 | 2025-02-17 | |
abcr | AB214194-50g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine, 95%; . |
60478-25-3 | 95% | 50g |
€707.90 | 2025-02-17 | |
1PlusChem | 1P00ECJO-5g |
3-(4-chlorophenyl)-6-hydrazinopyridazine |
60478-25-3 | 95% | 5g |
$128.00 | 2025-02-27 |
3-(4-chlorophenyl)-6-hydrazinopyridazine 関連文献
-
1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
3-(4-chlorophenyl)-6-hydrazinopyridazineに関する追加情報
Introduction to 3-(4-Chlorophenyl)-6-hydrazinylpyridazine (CAS No: 60478-25-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-(4-Chlorophenyl)-6-hydrazinylpyridazine, identified by the chemical identifier CAS No 60478-25-3, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyridazine class, which is well-documented for its role in pharmaceutical development. The presence of both chlorophenyl and hydrazinyl substituents in its molecular framework suggests a rich chemical reactivity, making it a promising candidate for further exploration in drug discovery and therapeutic intervention.
The structural motif of 3-(4-Chlorophenyl)-6-hydrazinylpyridazine incorporates a pyridazine core, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This particular arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The chlorophenyl group at the 4-position introduces a halogen atom, which is often utilized in medicinal chemistry to enhance binding affinity and metabolic stability. Conversely, the hydrazinyl group at the 6-position provides a site for functionalization, enabling the synthesis of derivatives with tailored pharmacological profiles.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridazine derivatives. Studies have demonstrated that compounds within this class exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The hydrazinyl moiety, in particular, has been identified as a key pharmacophore in several bioactive molecules, contributing to their efficacy by forming coordinate bonds with metal ions or participating in hydrogen bonding interactions with biological targets.
One of the most compelling aspects of 3-(4-Chlorophenyl)-6-hydrazinylpyridazine is its potential as a scaffold for drug development. Researchers have leveraged its structural features to design molecules that selectively interact with specific enzymes or receptors involved in disease pathways. For instance, modifications to the chlorophenyl group can fine-tune electronic properties, while alterations to the hydrazinyl moiety can enhance solubility or bioavailability. These insights have been instrumental in developing more potent and selective inhibitors for targets such as kinases and proteases.
The hydrazinyl group also plays a crucial role in redox chemistry, which has implications for therapeutic applications. Hydrazine derivatives are known to participate in one-electron transfer reactions, making them valuable candidates for developing redox-active drugs that can modulate cellular signaling pathways. This property has been particularly explored in the context of cancer therapy, where redox-sensitive drugs can selectively target malignant cells by exploiting differences in their metabolic profiles.
Recent advancements in computational chemistry have further accelerated the discovery of novel derivatives of 3-(4-Chlorophenyl)-6-hydrazinylpyridazine. Molecular docking simulations and virtual screening techniques have enabled researchers to predict binding affinities and optimize molecular structures before conducting experimental validation. These computational approaches have not only streamlined the drug discovery process but also provided valuable insights into the structural requirements for biological activity.
In clinical settings, compounds derived from pyridazine scaffolds are being evaluated for their potential therapeutic benefits. Preliminary studies have shown promising results in preclinical models for conditions such as inflammation and neurodegeneration. The ability of 3-(4-Chlorophenyl)-6-hydrazinylpyridazine to modulate key biological pathways makes it an attractive candidate for further clinical investigation. Future research aims to elucidate its mechanism of action and assess its safety profile in human trials.
The synthesis of 3-(4-Chlorophenyl)-6-hydrazinylpyridazine involves multi-step organic reactions that highlight its synthetic versatility. Key synthetic strategies include nucleophilic aromatic substitution reactions at the chlorophenyl ring followed by hydrazination at the pyridazine core. Advances in synthetic methodologies have improved yield and purity, facilitating its use in downstream applications such as derivatization and library synthesis.
The versatility of 3-(4-Chlorophenyl)-6-hydrazinylpyridazine extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemicals. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry, while its heterocyclic structure contributes to unique material properties when incorporated into polymers or nanoparticles.
As research continues to uncover new biological activities and synthetic possibilities, 3-(4-Chlorophenyl)-6-hydrazinylpyridazine is poised to remain at the forefront of chemical biology and medicinal chemistry innovation. Its unique structural features offer a rich foundation for designing molecules with tailored functionalities, making it an indispensable tool for researchers striving to develop next-generation therapeutics.
60478-25-3 (3-(4-chlorophenyl)-6-hydrazinopyridazine) 関連製品
- 2228746-42-5(3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid)
- 1804895-81-5(4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-methanol)
- 1804459-89-9(2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde)
- 1248170-32-2(3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonane-9-sulfonyl chloride)
- 2172252-21-8(methyl 3,3-difluoro-1-(3-hydroxythiolan-3-yl)cyclopentane-1-carboxylate)
- 847397-25-5(4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one)
- 1538401-81-8(3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine)
- 94567-78-9(Methyl 3,4-dihydroquinoline-1(2H)-carboxylate)
- 14438-63-2(1-(2,5-dimethoxyphenyl)-2-nitroethan-1-ol)
- 334018-24-5(2-Chloro-4-methoxybenzyl alcohol)
